Theophylline, 8,8'-tetramethylenebis(2-thio-

Description

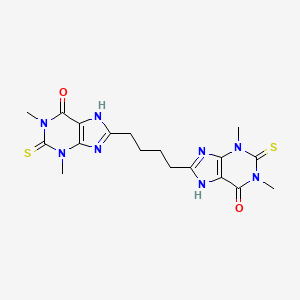

Theophylline, 8,8’-tetramethylenebis(2-thio-) is a chemical compound with the molecular formula C18H22N8O2S2 and a molecular weight of 446.60 g/mol . This compound is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Properties

CAS No. |

6466-30-4 |

|---|---|

Molecular Formula |

C18H22N8O2S2 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

8-[4-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)butyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C18H22N8O2S2/c1-23-13-11(15(27)25(3)17(23)29)19-9(21-13)7-5-6-8-10-20-12-14(22-10)24(2)18(30)26(4)16(12)28/h5-8H2,1-4H3,(H,19,21)(H,20,22) |

InChI Key |

NSONFMCGPFMALE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Theophylline, 8,8’-tetramethylenebis(2-thio-) involves several steps. One common method includes the reaction of theophylline with a suitable thiol reagent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and may involve catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

Theophylline, 8,8’-tetramethylenebis(2-thio-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Theophylline, 8,8’-tetramethylenebis(2-thio-) has several scientific research applications. In chemistry, it is used as a model compound for studying the effects of thiol groups on theophylline derivatives. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in respiratory diseases . Additionally, this compound has industrial applications in the development of new pharmaceuticals and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of Theophylline, 8,8’-tetramethylenebis(2-thio-) is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in smooth muscle cells, resulting in bronchodilation . Additionally, it blocks adenosine receptors, preventing bronchoconstriction mediated by adenosine . The molecular targets and pathways involved include the phosphodiesterase enzymes and adenosine receptors in the respiratory system .

Comparison with Similar Compounds

Theophylline, 8,8’-tetramethylenebis(2-thio-) is similar to other methylxanthine derivatives such as theobromine and caffeine . its unique thiol groups confer distinct chemical properties and potential therapeutic effects. Compared to theophylline, this compound may exhibit different pharmacokinetics and pharmacodynamics due to the presence of the thiol groups . Similar compounds include theophylline, theobromine, and caffeine, all of which share a common methylxanthine structure but differ in their specific functional groups and biological activities .

Biological Activity

The compound Theophylline, 8,8'-tetramethylenebis(2-thio-) is an organic molecule with the molecular formula and a molecular weight of 446.60 g/mol. It is a derivative of theophylline, featuring unique structural modifications that enhance its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Theophylline, 8,8'-tetramethylenebis(2-thio-) exhibits several key biological activities:

- Phosphodiesterase Inhibition : Similar to theophylline, this compound acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This mechanism is crucial for inducing bronchodilation, making it potentially beneficial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle and reducing airway hyperresponsiveness.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through the inhibition of histone deacetylases (HDACs). This inhibition can prevent the transcription of pro-inflammatory genes, suggesting its potential role in managing inflammatory diseases.

Comparative Analysis with Other Methylxanthines

The following table compares Theophylline, 8,8'-tetramethylenebis(2-thio-) with other well-known methylxanthines:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Theophylline | C7H8N4O2 | Bronchodilator; phosphodiesterase inhibitor |

| Caffeine | C8H10N4O2 | Stimulant; stronger central nervous system effects |

| Theobromine | C7H8N4O2 | Mild diuretic; found in chocolate |

| Aminophylline | C15H18N4O4 | Enhanced solubility; used in acute asthma treatment |

| Theophylline, 8,8'-tetramethylenebis(2-thio-) | C18H22N8O2S2 | Unique thiol modifications; potential anti-inflammatory |

This comparison highlights how Theophylline, 8,8'-tetramethylenebis(2-thio-) stands out due to its unique structural features that may confer distinct biological activities compared to other methylxanthines.

Case Studies and Research Findings

- Bronchodilation and Anti-inflammatory Effects :

- Pharmacokinetic Interactions :

- Seizure Duration Prolongation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.